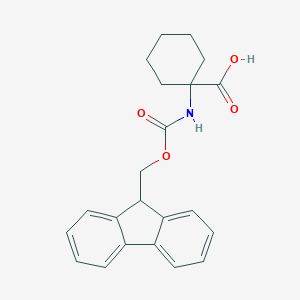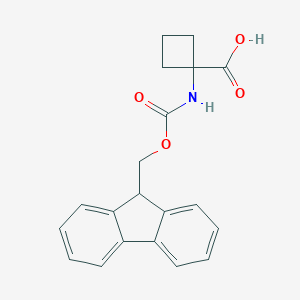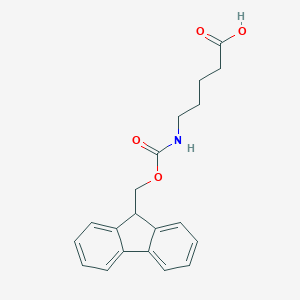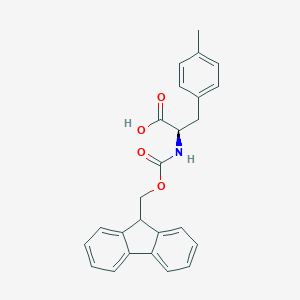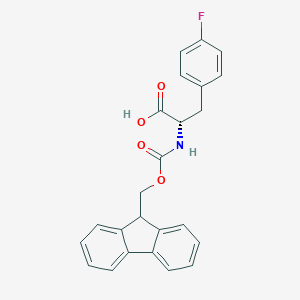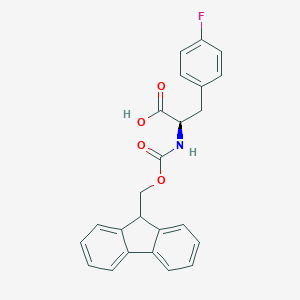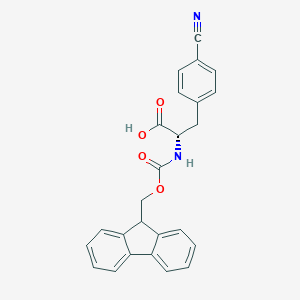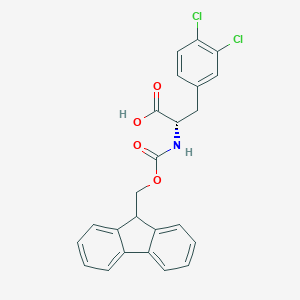
Fmoc-3,4-dichloro-L-phenylalanine
描述
Fmoc-3,4-dichloro-L-phenylalanine is a chemical compound with the molecular formula C24H19Cl2NO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Fmoc-3,4-dichloro-L-phenylalanine involves peptide and solid phase synthesis . The compound is synthesized using trisodium citrate as a pH modulator .Molecular Structure Analysis
The molecular structure of Fmoc-3,4-dichloro-L-phenylalanine consists of 24 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 456.32 .Physical And Chemical Properties Analysis
Fmoc-3,4-dichloro-L-phenylalanine is a white to off-white solid . It has a melting point of 112-120 ºC . The compound has an optical rotation of [a]D20 = -31.5 ± 1º (c=1.153% in DMF) .科学研究应用
Application 1: Hydrogel Formation and Self-Assembly
- Summary of the Application: Fmoc-3,4-dichloro-L-phenylalanine has been used in the study of self-assembling peptides. These peptides can form supramolecular nanostructures in aqueous conditions, leading to the formation of hydrogels .
- Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
- Results or Outcomes: The study found that the self-assembly of these peptides can lead to the formation of various biofunctional materials .
Application 2: Drug Discovery, Biomaterials, and Proteomics
- Summary of the Application: Fmoc-3,4-dichloro-L-phenylalanine has found applications in various fields of research and industry, such as drug discovery, biomaterials, and proteomics .
- Methods of Application: Peptides containing Fmoc-3,4-dichloro-L-phenylalanine have been used as tools to study protein-protein interactions, enzyme kinetics, and other biological processes .
- Results or Outcomes: This compound can be used to introduce a unique side chain into peptides, which can confer novel properties, such as increased stability or improved solubility .
Application 3: Peptide Synthesis
- Summary of the Application: Fmoc-3,4-dichloro-L-phenylalanine is often used as a building block for peptide synthesis . It is particularly useful for introducing a unique side chain into peptides, which can confer novel properties .
- Methods of Application: The compound is incorporated into the peptide chain during the synthesis process. The Fmoc group protects the amino group during synthesis and is removed under basic conditions once the peptide chain is complete .
- Results or Outcomes: The use of Fmoc-3,4-dichloro-L-phenylalanine in peptide synthesis allows for the creation of peptides with unique properties, such as increased stability or improved solubility .
Application 4: Study of Protein-Protein Interactions
- Summary of the Application: Peptides containing Fmoc-3,4-dichloro-L-phenylalanine have been used as tools to study protein-protein interactions .
- Methods of Application: These peptides can be used to mimic the interaction surfaces of proteins, allowing researchers to study the specific details of how proteins interact with each other .
- Results or Outcomes: This research can lead to a better understanding of biological processes and could potentially be used to develop new drugs or therapies .
Application 5: Unusual Amino Acid
- Summary of the Application: Fmoc-3,4-dichloro-L-phenylalanine is classified as an unusual amino acid . Unusual amino acids are not typically found in proteins but can be used in peptide synthesis to introduce unique properties .
- Methods of Application: This compound can be incorporated into peptides during the synthesis process, similar to standard amino acids .
- Results or Outcomes: The use of unusual amino acids like Fmoc-3,4-dichloro-L-phenylalanine can result in peptides with unique properties, potentially leading to new discoveries in various fields of research .
Application 6: Building Blocks for Peptide Synthesis
- Summary of the Application: Fmoc-3,4-dichloro-L-phenylalanine is used as a building block for peptide synthesis . It is particularly useful for introducing a unique side chain into peptides .
- Methods of Application: The compound is incorporated into the peptide chain during the synthesis process. The Fmoc group protects the amino group during synthesis and is removed under basic conditions once the peptide chain is complete .
- Results or Outcomes: The use of Fmoc-3,4-dichloro-L-phenylalanine in peptide synthesis allows for the creation of peptides with unique properties, such as increased stability or improved solubility .
安全和危害
Fmoc-3,4-dichloro-L-phenylalanine is classified as an irritant . It is harmful if swallowed or in contact with skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHCYWPXIGFGN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939014 | |
| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,4-dichloro-L-phenylalanine | |
CAS RN |
177966-59-5, 17766-59-5 | |
| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FMOC-3,4-DICHLORO-L-PHENYLALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





